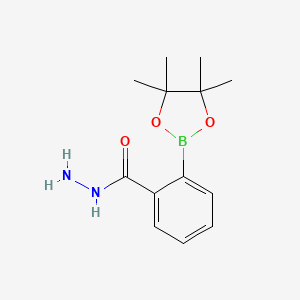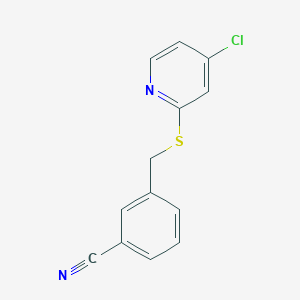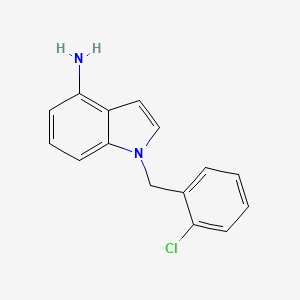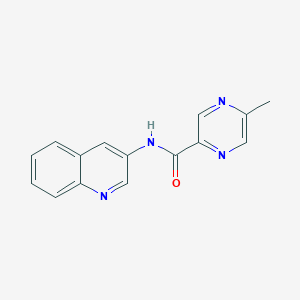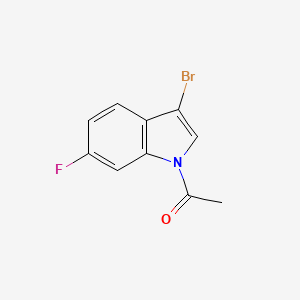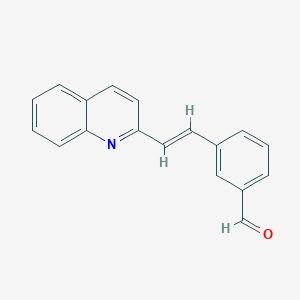
3-(2-(Quinolin-2-yl)vinyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Quinolin-2-yl)vinyl)benzaldehyde: is an organic compound that features a quinoline moiety attached to a benzaldehyde group through a vinyl linkage. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized using various methods such as the Skraup synthesis, Doebner-Von Miller synthesis, or Friedländer synthesis.
Vinylation: The quinoline derivative is then subjected to a vinylation reaction to introduce the vinyl group.
Aldehyde Formation: Finally, the vinylated quinoline is reacted with a benzaldehyde derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group in 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The quinoline moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: 3-(2-(Quinolin-2-yl)vinyl)benzoic acid.
Reduction: 3-(2-(Quinolin-2-yl)vinyl)benzyl alcohol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
Quinoline derivatives, including this compound, are explored for their potential therapeutic properties. They may exhibit activities such as antimicrobial, anticancer, and anti-inflammatory effects.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require specific chemical properties imparted by the quinoline and benzaldehyde moieties.
Mécanisme D'action
The mechanism of action of 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline moiety can intercalate with DNA, inhibit enzyme activities, or modulate receptor functions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Quinolin-2-yl)benzaldehyde: Lacks the vinyl linkage, which may affect its reactivity and biological activity.
3-(2-(Quinolin-2-yl)ethyl)benzaldehyde: Contains an ethyl group instead of a vinyl group, which may alter its chemical properties and interactions.
Uniqueness
3-(2-(Quinolin-2-yl)vinyl)benzaldehyde is unique due to the presence of both the quinoline and benzaldehyde moieties connected through a vinyl linkage. This structure allows for specific reactivity and interactions that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C18H13NO |
|---|---|
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
3-[(E)-2-quinolin-2-ylethenyl]benzaldehyde |
InChI |
InChI=1S/C18H13NO/c20-13-15-5-3-4-14(12-15)8-10-17-11-9-16-6-1-2-7-18(16)19-17/h1-13H/b10-8+ |
Clé InChI |
HOZFAUBWERGFNU-CSKARUKUSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)C=O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



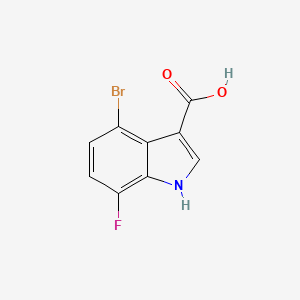
![(4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate](/img/structure/B11858508.png)



